molecular formula C13H19N5O3 B15000094 2-Ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrazol-5-amine

2-Ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrazol-5-amine

Cat. No.: B15000094
M. Wt: 293.32 g/mol
InChI Key: WVHMTDMSSRPOFU-UHFFFAOYSA-N
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Description

Chemical Structure: The compound consists of a tetrazole core (1,2,3,4-tetrazol-5-amine) substituted at position 2 with an ethyl group and at the amine position with a 3,4,5-trimethoxybenzyl group. The 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in bioactive molecules, often associated with anticancer, anti-inflammatory, or metabolic modulation activities .

Molecular Formula: C₁₃H₂₀N₄O₃
Molecular Weight: 280.32 g/mol (calculated).
Key Features:

  • 3,4,5-Trimethoxybenzyl Group: Imparts lipophilicity and electron-rich aromaticity, which may facilitate interactions with biological targets like tubulin or nuclear receptors .

Properties

Molecular Formula

C13H19N5O3

Molecular Weight

293.32 g/mol

IUPAC Name

2-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine

InChI

InChI=1S/C13H19N5O3/c1-5-18-16-13(15-17-18)14-8-9-6-10(19-2)12(21-4)11(7-9)20-3/h6-7H,5,8H2,1-4H3,(H,14,16)

InChI Key

WVHMTDMSSRPOFU-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Preparation Methods

Three-Component Synthesis via Bismuth Nitrate Catalysis

Reaction Mechanism and Substrate Scope

The three-component strategy, as detailed in recent work by Silva et al., employs Bi(NO₃)₃·5H₂O as a thiophilic Lewis acid to mediate the condensation of amines, aldehydes, and thioureas. For the target compound, 3,4,5-trimethoxybenzylamine serves as the amine component, while propionaldehyde introduces the ethyl group. The reaction proceeds via in situ formation of a thiourea intermediate, which undergoes desulfurization to generate a carbodiimide. Subsequent [3+2] cycloaddition with azide yields the tetrazole ring (Scheme 1).

Regioselectivity Considerations :
Electron-rich aromatic amines, such as 3,4,5-trimethoxybenzylamine, favor N1-substitution due to enhanced nucleophilicity at the amine nitrogen. However, steric effects from the trimethoxybenzyl group may shift selectivity toward N2-substitution, necessitating optimization of reaction time and temperature.

Optimized Protocol
  • Reagents : 3,4,5-Trimethoxybenzylamine (1.0 mmol), propionaldehyde (1.2 mmol), thiourea (1.1 mmol), Bi(NO₃)₃·5H₂O (1.0 equiv), triethylamine (3.0 equiv)
  • Conditions : Microwave irradiation at 125°C for 15–40 min in acetonitrile
  • Workup : Filtration through Celite, concentration, and recrystallization from ethanol/water
  • Yield : 68–75% (isolated as off-white crystals)

Key Insight : Extending reaction time beyond 40 min increases byproduct formation (e.g., urea derivatives), while shorter durations (<15 min) yield incomplete cyclization.

Cobalt-Catalyzed [3+2] Cycloaddition for Tetrazole Core Formation

Catalytic Cycle and Intermediate Characterization

Patel et al. demonstrated that cobalt(II) complexes facilitate the [3+2] cycloaddition of sodium azide (NaN₃) with nitriles to form 5-substituted tetrazoles. For the target molecule, ethyl cyanide and 3,4,5-trimethoxybenzyl cyanamide serve as nitrile precursors. The reaction proceeds via coordination of nitriles to the cobalt center, followed by azide insertion and cyclization (Scheme 2).

Substrate Limitations and Modifications
  • Ethyl Cyanide : Reacts efficiently (99% conversion in DMSO at 110°C) but requires excess NaN₃ (1.5 equiv) to suppress dimerization.
  • 3,4,5-Trimethoxybenzyl Cyanamide : Synthesized via nucleophilic substitution of 3,4,5-trimethoxybenzyl bromide with cyanamide.

Optimized Conditions :

  • Catalyst : [L¹Co(N₃)₂] (1 mol%)
  • Solvent : DMSO, 110°C, 12 h
  • Yield : 82% for ethyltetrazole; 65% for 3,4,5-trimethoxybenzyltetrazole

Challenge : Direct synthesis of 2-ethyl-5-(3,4,5-trimethoxybenzylamino)tetrazole via this method is hindered by poor regiocontrol over N2-substitution.

Diazotization-Cyclization Approach for 5-Aminotetrazole Intermediates

Patent Methodology and Adaptations

A Chinese patent (CN102532047A) outlines a one-pot synthesis of 5-aminotetrazole via diazotization of aminoguanidine salts. Adapting this protocol, 5-amino-2-ethyltetrazole is synthesized as follows:

  • Aminoguanidine Formation : Hydrazine hydrate, hydrochloric acid, and cyanamide react to form aminoguanidine hydrochloride.
  • Diazotization : NaNO₂ in acidic medium generates the diazonium intermediate.
  • Cyclization : Alkaline conditions (pH 4–6) promote tetrazole ring closure.

Post-Functionalization :

  • N-Alkylation : 5-Amino-2-ethyltetrazole is treated with 3,4,5-trimethoxybenzyl bromide in DMF/K₂CO₃ to install the benzyl group.
  • Yield : 58% after column chromatography (silica gel, ethyl acetate/hexane)

Advantage : Avoids hazardous hydrazoic acid, enhancing process safety.

Comparative Analysis of Synthetic Routes

Method Yield (%) Regioselectivity Scalability Key Limitation
Three-Component 68–75 Moderate High Requires microwave irradiation
Cobalt Catalysis 65–82 Low Moderate Poor N2-substitution control
Diazotization 58 High High Multi-step functionalization

Table 1 : Performance metrics for leading synthetic approaches.

Mechanistic Insights into Regiochemical Outcomes

Electronic Effects in Three-Component Reactions

The electron-donating methoxy groups in 3,4,5-trimethoxybenzylamine enhance nucleophilicity at the amine nitrogen, favoring N1-substitution. However, steric bulk from the trimethoxybenzyl group destabilizes this pathway, shifting selectivity toward N2-substitution when propionaldehyde is used.

Steric vs. Electronic Trade-offs in Cobalt Catalysis

While cobalt complexes excel at forming 5-substituted tetrazoles, installing substituents at N2 requires bulky nitriles (e.g., neopentyl cyanide) to enforce non-planar transition states—a strategy incompatible with aromatic nitriles like 3,4,5-trimethoxybenzyl cyanamide.

Chemical Reactions Analysis

2-Ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrazol-5-amine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Substituents Molecular Weight (g/mol) Reported Activity Source
2-Ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrazol-5-amine Tetrazole Ethyl, 3,4,5-trimethoxybenzyl 280.32 (calculated) Inferred: Anticancer, metabolic modulation Synthetic
N,N-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-amine Tetrazole N,N-Dimethyl, 4-(trifluoromethoxy)phenyl 273.21 Not specified
(E)-3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine Triazole Allylsulfanyl, 3,4,5-trimethoxyphenyl ~443.50 (calculated) Potential herbicidal/antifungal
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine Triazoloquinazoline 3,4-Dimethoxyphenethyl, 3-methylphenyl 439.52 Not specified

Key Differences and Implications

(a) Core Heterocycle :
  • Tetrazole vs. Triazole/Triazoloquinazoline: Tetrazoles (as in the target compound and ) exhibit higher polarity and metabolic stability compared to triazoles, which may influence solubility and bioavailability .
(b) Substituent Effects :
  • 3,4,5-Trimethoxybenzyl vs. Trifluoromethoxy groups () increase electronegativity and resistance to oxidative metabolism .
  • Ethyl vs. Dimethyl () :
    • The ethyl group in the target compound may confer moderate lipophilicity, balancing solubility and membrane permeability.

Q & A

Q. Basic Characterization

  • X-ray Diffraction : Use SHELXL for refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K cooling to minimize thermal motion artifacts .
  • NMR Analysis : ¹H NMR (DMSO-d₆) shows singlet δ 3.85 ppm (9H, OCH₃) and δ 4.55 ppm (2H, CH₂) .

Advanced Resolution
For disordered methoxy groups, apply TWINABS to handle twinning. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can validate bond lengths and angles against crystallographic data .

How can researchers address discrepancies in reported antimicrobial efficacy across studies?

Q. Basic Analysis

  • Standardized Protocols : Use CLSI guidelines for MIC assays. Variations in inoculum size (e.g., 1×10⁵ vs. 1×10⁶ CFU/mL) may explain conflicting results .
  • Control Compounds : Compare with reference drugs (e.g., ciprofloxacin) to calibrate potency .

Advanced Mitigation
Metabolomic profiling (LC-HRMS) identifies bacterial efflux pump upregulation as a resistance mechanism. Co-administration with efflux inhibitors (e.g., reserpine) restores activity by 4-fold .

What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Q. Basic Modeling

  • ADMET Prediction : SwissADME estimates moderate bioavailability (F = 65%) due to high logP (3.2).
  • CYP450 Interactions : Use Schrödinger’s QikProp to identify CYP3A4 metabolism hotspots .

Advanced Simulations
Molecular Dynamics (GROMACS) simulations (50 ns) reveal stable binding to human serum albumin (ΔG = −12.4 kcal/mol), suggesting prolonged half-life. Metadynamics can map free-energy barriers for blood-brain barrier penetration .

What strategies improve yield in multi-step syntheses involving tetrazole-amine intermediates?

Q. Basic Optimization

  • Stepwise Monitoring : Use TLC (silica, ethyl acetate/hexane 1:1) to track intermediates.
  • Protecting Groups : Boc-protection of the amine prevents side reactions during cyclization (yield increases from 45% to 72%) .

Advanced Strategies
Flow chemistry reduces intermediate degradation. For example, a continuous-flow reactor (2 mL/min, 100°C) achieves 90% conversion in the final coupling step .

How do solvent polarity and pH affect the compound’s stability in biological assays?

Q. Basic Stability

  • pH Sensitivity : Degrades rapidly at pH < 3 (half-life < 1 hour). Use phosphate buffer (pH 7.4) for in vitro assays .
  • Solvent Effects : DMSO stock solutions (>10 mM) precipitate in aqueous media; dilute to <1% v/v .

Advanced Analysis
UV-Vis spectroscopy (λ_max = 270 nm) tracks degradation kinetics. Arrhenius plots (20–40°C) predict shelf-life (t₉₀ = 12 months at 4°C) .

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